4-amino-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
4-Amino-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative characterized by a 1,3-thiazole core with a 4-ethoxyphenyl substituent at position 3, a thioxo group at position 2, and a carboxamide moiety at position 3. Thiazole derivatives are of significant pharmaceutical interest due to their antimicrobial, anticancer, and anti-inflammatory activities, often modulated by substituent variations .
Properties
IUPAC Name |
4-amino-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-2-17-8-5-3-7(4-6-8)15-10(13)9(11(14)16)19-12(15)18/h3-6H,2,13H2,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZIJBIBHFDFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422302-82-7 | |
| Record name | 4-AMINO-3-(4-ETHOXYPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with thiourea and chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the ethoxyphenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazole ring.
Scientific Research Applications
4-amino-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or organic semiconductors.
Mechanism of Action
The mechanism of action of 4-amino-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogenated Phenyl Derivatives
- 4-Amino-3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (1e) Properties: Melting point 270–272°C, yield 84% (recrystallized from toluene). Activity: Demonstrated anticancer activity in preliminary assays . Comparison: The electron-withdrawing fluoro group enhances thermal stability (higher melting point) compared to ethoxyphenyl derivatives, which may exhibit lower melting points due to the electron-donating ethoxy group.
- Ethyl 4-amino-3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Properties: Molecular weight 349.26 g/mol, purity ≥95%. The ester moiety (vs. carboxamide) may alter metabolic stability .
Alkyl and Allyl Substituents
- 4-Amino-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide Properties: Molecular weight 189.00 g/mol, hydrogen bond donors = 2, acceptors = 3. However, the lack of an aromatic ring diminishes π-π stacking interactions critical for receptor binding .
- N-Allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide Properties: Molecular formula C₉H₁₃N₃OS₂, SMILES includes allyl and ethyl groups. Comparison: The allyl group introduces conformational flexibility, which may improve interaction with hydrophobic enzyme pockets but reduce metabolic stability .
Functional Group Modifications
Carboxamide vs. Sulfamoylphenyl
- 4-Amino-3-phenyl-N-(4-sulfamoylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (15) Properties: Yield 60%, melting point >300°C (DMF recrystallization). Comparison: The sulfamoylphenyl group enhances solubility in polar solvents (e.g., DMF) and broadens antimicrobial efficacy compared to ethoxyphenyl derivatives.
Ester vs. Carboxamide
- Ethyl 4-amino-3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Comparison: The ethyl ester group increases lipophilicity, favoring blood-brain barrier penetration but requiring hydrolysis to the carboxylic acid for activation .
Data Tables
Table 1: Structural and Physical Properties of Selected Thiazole Derivatives
Biological Activity
Overview
4-amino-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a compound belonging to the thiazole family, characterized by a unique structure that includes a thiazole ring and various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The specific interactions of this compound with biological targets, such as enzymes and receptors, are crucial for understanding its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{18}N_2O_2S_2, with a molecular weight of approximately 350.45 g/mol. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C_{15}H_{18}N_2O_2S_2 |
| Molecular Weight | 350.45 g/mol |
| Key Functional Groups | Amino, Ethoxyphenyl, Thiazole |
The presence of the thiazole ring is significant as it contributes to the compound's reactivity and biological activity. The ethoxyphenyl substituent may enhance lipophilicity, potentially improving membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It has the potential to modulate receptor activity, affecting cellular responses.
- Cytotoxicity : Preliminary studies suggest that it exhibits cytotoxic effects against cancer cell lines.
Antitumor Activity
Research indicates that thiazole derivatives possess significant antitumor properties. For instance, compounds similar to 4-amino-3-(4-ethoxyphenyl)-2-thioxo have shown promising results in inhibiting the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|---|
| Compound 9 | Jurkat (Bcl-2) | 1.61 ± 1.92 | Cytotoxic |
| Compound 10 | A-431 (epidermoid) | 1.98 ± 1.22 | Cytotoxic |
| Compound 13 | U251 (glioblastoma) | <10 | Highly active |
The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly influence cytotoxicity, with electron-donating groups enhancing activity.
Antimicrobial Activity
The thiazole moiety has been associated with various antimicrobial properties. Derivatives containing this scaffold have demonstrated effectiveness against bacterial and fungal strains:
| Compound | Target Microorganism | Activity |
|---|---|---|
| 4-amino derivatives | Staphylococcus aureus | Antibacterial |
| Thiazole derivatives | Candida albicans | Antifungal |
These findings suggest that the presence of specific functional groups can enhance the antimicrobial efficacy of these compounds.
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to 4-amino-3-(4-ethoxyphenyl)-2-thioxo:
- Study on Antitumor Properties : A study found that compounds with a similar thiazole core exhibited significant cytotoxicity against human glioblastoma cells (U251), with IC50 values comparable to standard chemotherapy agents like doxorubicin.
- Antimicrobial Efficacy Assessment : Research demonstrated that thiazole derivatives showed promising results in inhibiting the growth of various pathogenic bacteria and fungi, indicating potential for therapeutic applications in infectious diseases.
Q & A
Q. What synthetic methodologies are optimal for preparing 4-amino-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide?
The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or esters under controlled conditions. Key steps include:
- Reagent selection : Use triethylamine as a base to deprotonate intermediates and dimethylformamide (DMF) as a solvent for high polarity .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >85% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray crystallography : For unambiguous confirmation, grow single crystals in ethanol/water (9:1) and refine using SHELXL .
- NMR spectroscopy : Key signals include:
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., variable cytotoxicity across studies)?
- Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and ATP-based viability assays to minimize variability .
- Solubility controls : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid solvent interference .
- Dose-response validation : Test concentrations from 1–100 µM with triplicate measurements to establish IC₅₀ reproducibility .
Q. How can structure-activity relationships (SARs) guide rational modifications to enhance target binding?
- Substituent effects : Replace the 4-ethoxy group with electron-withdrawing groups (e.g., Cl, NO₂) to improve π-π stacking with kinase active sites .
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Key residues: Lys721 (hydrogen bonding to carboxamide) and Phe723 (hydrophobic interaction with thiazole ring) .
Q. What experimental and computational methods validate the mechanism of action in enzyme inhibition?
- Enzyme kinetics : Conduct Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) using purified acetylcholinesterase .
- Mass spectrometry : Detect covalent adducts (e.g., thiazole-S–enzyme complexes) via LC-MS/MS after incubation with the target enzyme .
- DFT calculations : Calculate Fukui indices to identify nucleophilic sites on the thiazole ring susceptible to electrophilic attack .
Data Contradiction Analysis
Q. How to address discrepancies in melting points reported across studies?
Q. Why do solubility values vary in different solvent systems?
- Solvent polarity : LogP = 2.1 predicts higher solubility in ethanol (ε = 24.3) vs. water (ε = 80.1). Validate via shake-flask method with UV-Vis quantification (λ = 270 nm) .
Methodological Recommendations
Q. Best practices for stability studies under physiological conditions
Q. Analytical techniques for quantifying trace impurities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
